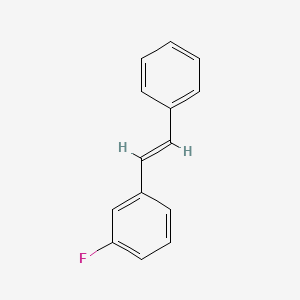

Stilbene, 3-fluoro-, (E)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Stilbene, 3-fluoro-, (E)- is a useful research compound. Its molecular formula is C14H11F and its molecular weight is 198.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality Stilbene, 3-fluoro-, (E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stilbene, 3-fluoro-, (E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Properties

Stilbene derivatives have been extensively studied for their anticancer activities. Research indicates that compounds based on the stilbene scaffold demonstrate potent cytotoxic effects against several cancer cell lines. For instance, (E)-3-fluoro-stilbene has shown promising results in inhibiting tumor growth by affecting various cellular pathways involved in cancer progression.

- Case Study : A study demonstrated that (E)-3-fluoro-stilbene analogs inhibited the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest. The mechanism involved the downregulation of key oncogenes and upregulation of tumor suppressor genes .

1.2 Anti-inflammatory Effects

Stilbene compounds are also recognized for their anti-inflammatory properties. The presence of hydroxyl groups in the stilbene structure enhances its ability to modulate inflammatory pathways.

- Case Study : Research highlighted that (E)-3-fluoro-stilbene exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Photochemical Applications

2.1 Fluorescent Properties

Stilbene derivatives are known for their unique photophysical properties, including fluorescence. The (E)-3-fluoro-stilbene exhibits high quantum yields and can be utilized in fluorescent sensors and imaging applications.

- Data Table: Photophysical Properties of Stilbene Derivatives

| Compound | Quantum Yield | Fluorescence Lifetime |

|---|---|---|

| (E)-3-fluoro-stilbene | 0.47 | 3.46 ns |

| Other Stilbene Derivatives | Varies | Varies |

2.2 Molecular Probes

Due to their fluorescence characteristics, stilbene derivatives are employed as molecular probes in biological imaging and diagnostics.

- Case Study : A study developed a fluorescent sensor using (E)-3-fluoro-stilbene for detecting amyloid plaques associated with Alzheimer's disease, demonstrating its potential utility in neurodegenerative disease research .

Material Science Applications

3.1 Smart Materials

The stilbene structure is integral to the development of smart materials that respond to environmental stimuli due to its photochromic properties.

- Case Study : Research on stiff-stilbenes showed that these compounds could be used to create materials that change color or fluorescence upon exposure to light, making them suitable for applications in security papers and sensors .

Summary of Biological Activities

The following table summarizes the biological activities associated with (E)-3-fluoro-stilbene:

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis and inhibits cell proliferation |

| Anti-inflammatory | Reduces pro-inflammatory cytokine levels |

| Antimicrobial | Exhibits inhibitory effects against bacterial strains |

| Fluorescent | High quantum yield suitable for imaging applications |

Eigenschaften

Molekularformel |

C14H11F |

|---|---|

Molekulargewicht |

198.23 g/mol |

IUPAC-Name |

1-fluoro-3-[(E)-2-phenylethenyl]benzene |

InChI |

InChI=1S/C14H11F/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11H/b10-9+ |

InChI-Schlüssel |

NUAGVTUKHLNXKJ-MDZDMXLPSA-N |

SMILES |

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)F |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)F |

Kanonische SMILES |

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.